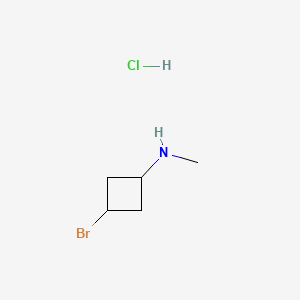
3-bromo-N-methylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of cyclobutanamine, where a bromine atom is attached to the third carbon of the cyclobutane ring, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine hydrochloride typically involves the bromination of N-methylcyclobutanamine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-methylcyclobutanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amine group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOCH3) for methoxy substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.
Reduction Reactions: The major product is N-methylcyclobutanamine.
Oxidation Reactions: Oxidation can lead to the formation of N-methylcyclobutanone.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The methyl group on the nitrogen atom can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-ethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-isopropylcyclobutan-1-amine hydrochloride
Uniqueness
3-bromo-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom allows for versatile chemical modifications, while the methyl group on the nitrogen atom enhances its biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H11BrClN |
|---|---|
Molekulargewicht |
200.50 g/mol |
IUPAC-Name |
3-bromo-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
InChI-Schlüssel |
COIVCTABYPQGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


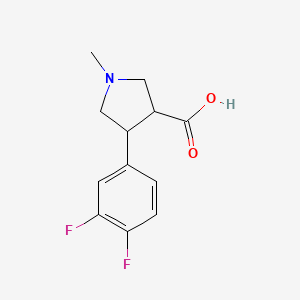
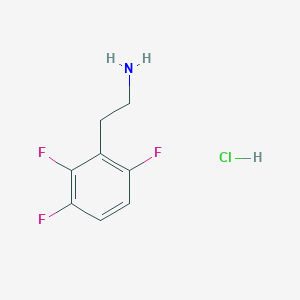
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
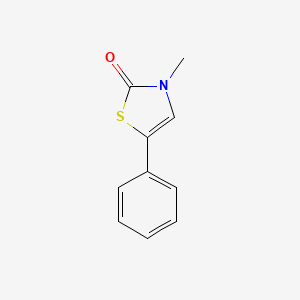
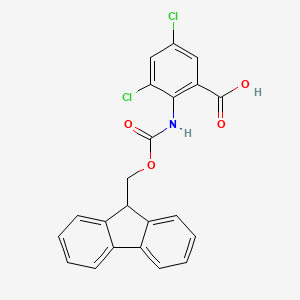
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)



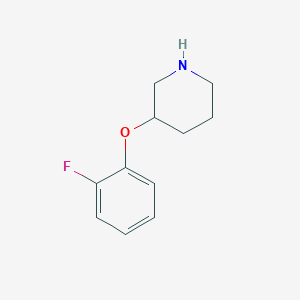
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)

